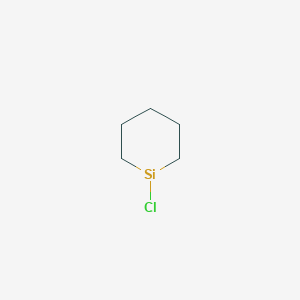
1,4-Diethoxynaphthalene
Vue d'ensemble
Description
1,4-Diethoxynaphthalene, also known as 1,4-Dimethoxynaphthalene, is a chemical compound with the molecular formula C12H12O2 . It is used as a reference molecule during the synthesis, separation, and analysis of derivatized naphthalenes .
Molecular Structure Analysis
The molecular structure of 1,4-Diethoxynaphthalene consists of a naphthalene core with two methoxy groups attached at the 1 and 4 positions . The molecular weight is 188.2225 g/mol .Applications De Recherche Scientifique
Host–Guest Properties
1,4-Diethoxynaphthalene demonstrates notable host–guest properties. Acyclic pillar[n]naphthalene oligomers, composed of 2,3-diethoxynaphthalene units, exhibit efficient complexation with organic ammonium cations and electron-deficient neutral guests. These oligomers have comparable association constants with certain macrocyclic hosts, showcasing their potential in molecular recognition and encapsulation applications (Jia, Dong, Wang, & Li, 2019).
Green Photochemistry
1,4-Diethoxynaphthalene has been utilized in green photochemistry. Specifically, its derivative, 1,5-dihydroxynaphthalene, was employed in solar-chemical synthesis to produce Juglone, a natural dye, under environmentally friendly conditions (Oelgemöller et al., 2006).
Synthesis of Novel Compounds
The molecule has been used in the synthesis of novel 1,4-pyranonaphthoquinones through a green, catalyst- and solvent-free method. This process involves microwave irradiation and has implications in creating biologically relevant heterocycles (Bala, Rajesh, & Perumal, 2012).
Crystal Structure Analysis
The structural properties of compounds derived from 1,4-Diethoxynaphthalene have been extensively studied through crystallography. These studies reveal detailed insights into the molecular geometry and intermolecular interactions, important for material science and molecular engineering (Tsumuki et al., 2013).
Acid–Base Properties
Investigations into the acid-base behavior of derivatives, such as diaminonaphthalenes with 2,7-diethoxynaphthalene substitution, have been conducted. These studies are crucial for understanding the chemical reactivity and potential applications in pH-sensitive materials or sensors (Hibbert & Simpson, 1987).
Photooxygenation Reactions
1,4-Diethoxynaphthalene derivatives are used in photooxygenation reactions, contributing to the synthesis of naphthoquinones under green conditions. This has implications in organic synthesis and the development of environmentally friendly chemical processes (Suchard et al., 2006).
Catalytic Activity
Derivatives of 1,4-Diethoxynaphthalene have been explored for their catalytic activity, particularly in oxidation reactions. These studies contribute to the development of new catalysts and advance the field of green chemistry (Saka et al., 2013).
Propriétés
IUPAC Name |
1,4-diethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-3-15-13-9-10-14(16-4-2)12-8-6-5-7-11(12)13/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSLYKNKVQMIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500502 | |
| Record name | 1,4-Diethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethoxynaphthalene | |
CAS RN |
27294-37-7 | |
| Record name | 1,4-Diethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



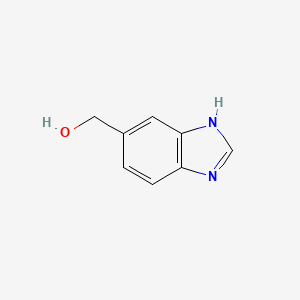
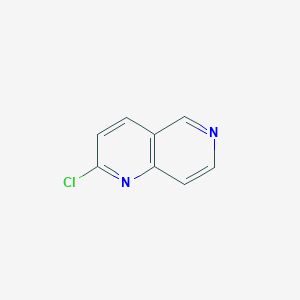
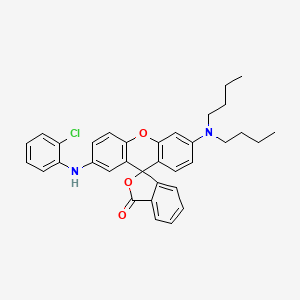

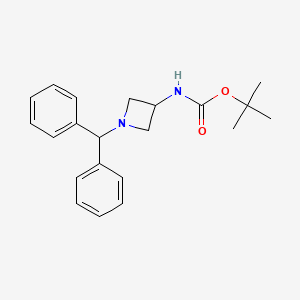
![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)
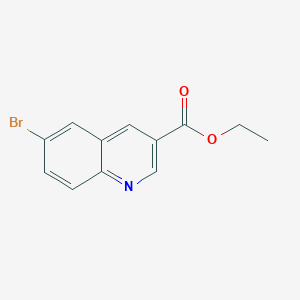
![Dibenzo[b,d]furan-2-ylboronic acid](/img/structure/B1590063.png)

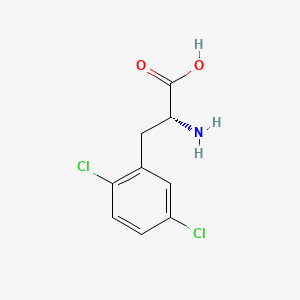
![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)
